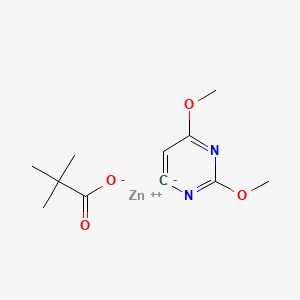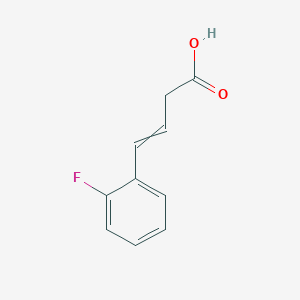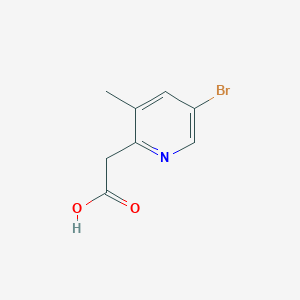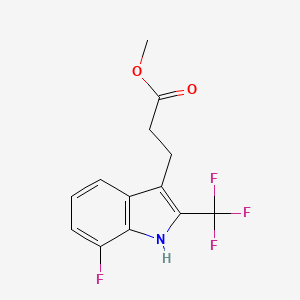
zinc;2,6-dimethoxy-4H-pyrimidin-4-ide;2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;2,6-dimethoxy-4H-pyrimidin-4-ide;2,2-dimethylpropanoate is a complex compound that combines zinc with a pyrimidine derivative and a pivalate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,6-dimethoxy-4H-pyrimidin-4-ide;2,2-dimethylpropanoate typically involves the reaction of zinc salts with 2,6-dimethoxypyrimidine and 2,2-dimethylpropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include zinc acetate, 2,6-dimethoxypyrimidine, and pivalic acid. The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;2,6-dimethoxy-4H-pyrimidin-4-ide;2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zinc oxide and other by-products.
Reduction: Reduction reactions can convert the compound into different zinc complexes.
Substitution: The pyrimidine and pivalate groups can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc complexes with different functional groups .
Wissenschaftliche Forschungsanwendungen
Zinc;2,6-dimethoxy-4H-pyrimidin-4-ide;2,2-dimethylpropanoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of zinc;2,6-dimethoxy-4H-pyrimidin-4-ide;2,2-dimethylpropanoate involves its interaction with various molecular targets. The zinc ion plays a crucial role in catalytic and structural functions, while the pyrimidine and pivalate groups contribute to the compound’s stability and reactivity. The compound can interact with enzymes and proteins, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc complexes with azomethines of 2,4,6-trimethylaniline and halogen-substituted salicylaldehyde .
- Zinc complexes with dimethyl 2,2′-bipyridine-4,5-dicarboxylate .
Uniqueness
Zinc;2,6-dimethoxy-4H-pyrimidin-4-ide;2,2-dimethylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a catalyst in various reactions and its potential therapeutic applications set it apart from other zinc complexes .
Eigenschaften
Molekularformel |
C11H16N2O4Zn |
|---|---|
Molekulargewicht |
305.6 g/mol |
IUPAC-Name |
zinc;2,6-dimethoxy-4H-pyrimidin-4-ide;2,2-dimethylpropanoate |
InChI |
InChI=1S/C6H7N2O2.C5H10O2.Zn/c1-9-5-3-4-7-6(8-5)10-2;1-5(2,3)4(6)7;/h3H,1-2H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI-Schlüssel |
ODQUWKBZLINFLW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C(=O)[O-].COC1=NC(=N[C-]=C1)OC.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B14794915.png)

![(2S)-4-[3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-(1-amino-2-hydroxyethyl)-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol;hydrate](/img/structure/B14794925.png)
![1-(2,2-difluoro-1,3-benzodioxol-4-yl)-N-[1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide](/img/structure/B14794936.png)
![N4,N4'-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B14794945.png)
![benzyl N-[4-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14794951.png)
![Methyl 4-((2S,3S)-3-((S)-2-((tert-butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoate](/img/structure/B14794958.png)
![2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14794961.png)




